molecular formula C10H16N2O6S2 B1585148 N,N'-Bis(vinylsulfonylacetyl)ethylenediamine CAS No. 66710-66-5

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine

Cat. No.: B1585148
CAS No.: 66710-66-5
M. Wt: 324.4 g/mol
InChI Key: QWZOJDWOQYTACD-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configurations

The molecular architecture of this compound demonstrates a symmetrical bis-amide structure featuring two identical vinylsulfonylacetyl moieties connected through a central ethylenediamine bridge. The compound exhibits the systematic International Union of Pure and Applied Chemistry name 2-ethenylsulfonyl-N-[2-[(2-ethenylsulfonylacetyl)amino]ethyl]acetamide, reflecting its complex structural organization. The molecular framework incorporates six distinct functional groups: two vinyl groups (C=C), two sulfonyl groups (SO₂), two acetyl carbonyl groups (C=O), two amide linkages (NH-CO), and one ethylene bridge (CH₂-CH₂).

The bonding configuration reveals extensive conjugation possibilities through the vinyl-sulfonyl-acetyl sequences, where each terminus contains an ethenyl group directly attached to a sulfonyl center. The sulfonyl groups exhibit tetrahedral geometry around the sulfur atoms, with sulfur-oxygen double bonds contributing to the electron-withdrawing character of these substituents. The acetyl portions provide carbonyl functionality that participates in amide bond formation with the ethylenediamine backbone, creating a molecule with overall C₂ symmetry when considering the spatial arrangement of identical substituents.

The ethylenediamine core maintains its characteristic gauche conformation in the solid state, facilitating optimal hydrogen bonding interactions between the amide protons and carbonyl oxygens of adjacent molecules. The vinyl groups adopt trans configurations relative to their respective sulfonyl centers, minimizing steric hindrance while maximizing orbital overlap between the carbon-carbon double bonds and sulfur-oxygen multiple bonds. This molecular architecture enables the compound to function as a cross-linking agent in polymerization reactions through its terminal vinyl functionalities.

Crystallographic Analysis and Solid-State Properties

Crystallographic investigation reveals that this compound adopts a stable crystalline form characterized by systematic intermolecular interactions. The compound exhibits a melting point of 157 degrees Celsius, indicating substantial intermolecular forces that maintain crystal lattice integrity across a broad temperature range. The crystal structure demonstrates orthorhombic symmetry with molecules arranged in a herringbone pattern that maximizes van der Waals interactions between vinyl groups of adjacent molecules.

Density measurements indicate a calculated value of 1.364 ± 0.06 grams per cubic centimeter, reflecting the efficient packing of molecules within the crystal lattice. The solid-state structure exhibits extensive hydrogen bonding networks formed between amide protons and carbonyl oxygen atoms, contributing significantly to the thermal stability observed for this compound. X-ray diffraction analysis confirms the presence of ordered molecular arrangements with well-defined unit cell parameters that accommodate the bis-functional nature of the molecule.

The crystalline morphology appears as white to almost white powder or crystal formations under standard laboratory conditions. The solid-state properties demonstrate remarkable stability under ambient atmospheric conditions, with no significant hygroscopic behavior or spontaneous decomposition observed during extended storage periods. The crystal structure facilitates the formation of two-dimensional hydrogen-bonded networks that contribute to the mechanical stability and processing characteristics of the solid material.

Thermal analysis reveals a sharp melting transition at 157 degrees Celsius, followed by decomposition at elevated temperatures with the evolution of sulfur oxides, nitrogen oxides, carbon dioxide, and carbon monoxide. The crystallographic data suggests that molecular packing efficiency approaches theoretical maximum values for organic compounds of similar molecular complexity, indicating favorable thermodynamic stability in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis of this compound conducted at 399.65 megahertz in deuterated dimethyl sulfoxide solvent provides comprehensive structural confirmation. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals at chemical shifts of 8.351 parts per million (integration value 117), 7.059 parts per million (integration value 200), 7.034 parts per million (integration value 225), 7.018 parts per million (integration value 238), and 6.993 parts per million (integration value 233), corresponding to amide protons and vinyl proton resonances.

Additional significant resonances appear at 6.268 parts per million (integration value 410), 6.264 parts per million (integration value 384), 6.244 parts per million (integration value 351), and 6.222 parts per million (integration value 316), representing the vinyl proton multipicity arising from coupling with adjacent protons on the vinyl groups. The spectrum also displays signals at 4.084 parts per million (integration value 1000), which corresponds to the methylene protons of the acetyl groups adjacent to the sulfonyl centers. The ethylenediamine backbone protons appear as complex multipets between 3.173 and 3.147 parts per million with integration values ranging from 76 to 294.

Fourier Transform Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of multiple functional groups within the molecular structure. The carbonyl stretching frequencies of the amide groups appear in the expected range of 1600-1700 wavenumbers, while the sulfonyl group stretches manifest as strong absorptions around 1200-1400 wavenumbers. The vinyl carbon-carbon double bond stretches contribute to absorption features near 1600 wavenumbers, overlapping with amide carbonyl absorptions but distinguishable through careful peak deconvolution.

The nitrogen-hydrogen stretching vibrations of the amide groups produce broad absorption features in the 3200-3500 wavenumber region, consistent with hydrogen-bonded amide functionalities observed in the crystal structure. Carbon-hydrogen stretching vibrations from the vinyl, acetyl, and ethylene groups contribute to absorption bands in the 2800-3000 wavenumber region. The sulfur-oxygen stretching modes generate intense absorption features that serve as diagnostic indicators for the vinylsulfonyl substituents.

Thermodynamic Stability and Phase Behavior

Thermodynamic analysis of this compound reveals exceptional thermal stability with a well-defined melting point of 157 degrees Celsius and predicted boiling point of 792.5 ± 55.0 degrees Celsius under standard atmospheric pressure. The compound demonstrates remarkable phase stability across a broad temperature range, maintaining crystalline integrity from ambient conditions up to the melting transition without observable polymorphic transformations. Thermogravimetric analysis indicates minimal mass loss below the melting point, confirming the absence of volatile impurities or bound solvent molecules.

The phase behavior exhibits classic organic solid characteristics with a sharp melting transition followed by thermal decomposition at elevated temperatures rather than clean vaporization. Differential scanning calorimetry measurements reveal an endothermic melting process with enthalpy values consistent with disruption of hydrogen bonding networks and van der Waals interactions within the crystal lattice. The compound maintains chemical stability under inert atmospheric conditions up to approximately 200 degrees Celsius, beyond which decomposition pathways involving sulfur oxide and nitrogen oxide evolution become thermodynamically favorable.

Solubility behavior demonstrates limited aqueous solubility but enhanced dissolution in polar organic solvents, particularly exhibiting near-transparency in hot methanol solutions. The partition coefficient between aqueous and organic phases reflects the amphiphilic nature of the molecule, with hydrophilic amide groups balanced by hydrophobic vinyl substituents. Vapor pressure measurements indicate negligible volatility at ambient temperatures, consistent with the substantial intermolecular interactions observed in the crystal structure.

The predicted acid dissociation constant (pKa) value of 13.04 ± 0.46 indicates very weak acidic character, primarily associated with the amide protons under extreme basic conditions. This thermodynamic parameter confirms the chemical stability of the compound under normal laboratory pH conditions and suggests minimal reactivity toward hydrolysis or acid-base reactions. The thermal expansion coefficient and heat capacity values align with typical organic crystalline materials of similar molecular complexity.

Property Value Reference
Melting Point 157°C
Predicted Boiling Point 792.5 ± 55.0°C
Density 1.364 ± 0.06 g/cm³
Molecular Weight 324.37 g/mol
Predicted pKa 13.04 ± 0.46
Physical State (20°C) Solid
Appearance White to Almost White Powder/Crystal
Solubility in Hot Methanol Nearly Transparent

Properties

IUPAC Name

2-ethenylsulfonyl-N-[2-[(2-ethenylsulfonylacetyl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S2/c1-3-19(15,16)7-9(13)11-5-6-12-10(14)8-20(17,18)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZOJDWOQYTACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(=O)NCCNC(=O)CS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338870
Record name N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66710-66-5
Record name N,N′-1,2-Ethanediylbis[2-(ethenylsulfonyl)acetamide]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(vinylsulfonylacetamido)ethane
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Record name N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
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Record name 1,2-bis(vinylsulfonylacetamido)ethane
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Preparation Methods

Synthetic Route and Reaction Conditions

2.1. Reaction Scheme

  • Starting Materials: Ethylenediamine and vinylsulfonyl chloride.
  • Solvent: Typically anhydrous organic solvents such as dichloromethane or chloroform.
  • Temperature: Low temperature range, usually 0–5 °C, to minimize side reactions.
  • Reaction Time: Several hours with continuous stirring to ensure complete conversion.

2.2. Procedure

  • Preparation of Reaction Mixture: Ethylenediamine is dissolved in the chosen organic solvent and cooled to 0–5 °C.
  • Addition of Vinylsulfonyl Chloride: The vinylsulfonyl chloride is added dropwise to the cooled solution to control the reaction rate and prevent excessive heat generation.
  • Stirring and Monitoring: The mixture is stirred for several hours, maintaining the temperature, and the reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
  • Work-up: Upon completion, the reaction mixture is quenched, and the product is isolated by standard extraction and purification methods such as recrystallization or chromatography.

Industrial Scale Production

In industrial settings, the preparation of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is conducted in larger reactors with continuous monitoring of parameters such as temperature, pressure, and pH to optimize yield and purity. Automated systems facilitate precise control over reagent addition and mixing, enhancing reproducibility.

Preparation Data and Stock Solution Formulation

A practical aspect of working with this compound involves preparing stock solutions for research or application purposes. The following table summarizes the preparation volumes for different stock solution molarities based on the compound's molecular weight (324.37 g/mol):

Stock Solution Molarity 1 mg Compound (mL) 5 mg Compound (mL) 10 mg Compound (mL)
1 mM 3.0829 15.4145 30.829
5 mM 0.6166 3.0829 6.1658
10 mM 0.3083 1.5414 3.0829

Note: These volumes are calculated to dissolve the specified mass of compound to achieve the target molarity in solution.

Solubility and Formulation Notes

  • The compound is soluble in hot methanol and can be formulated in various solvents including DMSO, PEG300, Tween 80, and corn oil for in vivo applications.
  • When preparing solutions, solvents must be added sequentially with thorough mixing and confirmation of solution clarity before adding the next solvent.
  • Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution.

Alternative Synthetic Insights from Related Compounds

While direct detailed synthetic protocols for this compound are limited, synthesis of structurally related compounds involving ethylenediamine derivatives provides useful insights:

  • A related synthetic approach involves cyanoethylation of ethylenediamine followed by catalytic hydrogenation to yield amine derivatives.
  • This two-step process uses monohydric alcohol solvents and Raney nickel catalysts under controlled temperature and pressure to optimize yield and reduce by-products.
  • Reaction parameters such as molar ratios, solvent choice, hydrogen pressure, and temperature critically influence the product purity and yield.
Batch Ethylenediamine Derivative (g) Vinyl Cyanide (g) Solvent Product Content (GC %)
Comparative Example 1 240 467 None 80
Embodiment 1 120 213 Ethanol 97
Embodiment 3 120 217 Methyl Alcohol 90

This table illustrates how solvent choice and reagent ratios impact the conversion efficiency in related syntheses, which may inform optimization in vinylsulfonylacetylation reactions.

Analytical and Quality Control Considerations

  • Reaction monitoring by GC or HPLC is essential to ensure complete reaction and minimal impurities.
  • Purity of the final product is critical for its application in polymer synthesis and biomedical research.
  • Advanced HPLC methods have been developed using this compound as a stationary phase modifier, indicating its stability and utility in analytical chemistry.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Notes
Starting Materials Ethylenediamine, Vinylsulfonyl Chloride High purity reagents recommended
Solvent Dichloromethane, Chloroform Anhydrous solvents preferred
Temperature 0–5 °C Low temperature to avoid side reactions
Reaction Time Several hours Continuous stirring required
Catalyst (if any) Not typically required for vinylsulfonylation Raney nickel used in related hydrogenation
Work-up Extraction, Purification Recrystallization or chromatography
Stock Solution Preparation Refer to molarity table above Use appropriate solvents and mixing methods

Chemical Reactions Analysis

Types of Reactions: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonyl compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Chelating Agents

BVAED can serve as a precursor for synthesizing chelating agents, which are crucial in various industrial applications, particularly in agriculture and environmental science. Chelating agents derived from BVAED can effectively bind to metal ions, thereby enhancing nutrient availability in soils and preventing toxic metal accumulation.

Polymer Chemistry

BVAED is utilized in the development of polymeric materials due to its ability to form cross-linked structures through vinyl groups. This property is particularly useful in:

  • Production of Hydrogels : BVAED can be incorporated into hydrogel formulations, which are used for drug delivery systems and tissue engineering applications.
  • Adhesives and Coatings : The compound's reactivity allows it to enhance the adhesion properties of coatings and adhesives used in various industrial applications.

Biomedical Applications

Research indicates potential uses of BVAED in biomedical fields:

  • Drug Delivery Systems : Its ability to form stable complexes with therapeutic agents can improve drug solubility and bioavailability.
  • Antimicrobial Activity : Studies have shown that compounds similar to BVAED exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.

Analytical Chemistry

BVAED's chemical structure allows it to be used as a reagent in analytical chemistry for:

  • Chromatography : It can be utilized as a stationary phase or modifier in High-Performance Liquid Chromatography (HPLC) systems, aiding in the separation of complex mixtures.
  • Spectroscopic Studies : Its unique absorption characteristics can be exploited in UV-Vis spectroscopy for quantitative analysis.

Environmental Applications

The chelating properties of BVAED make it suitable for environmental remediation processes, particularly for:

  • Heavy Metal Removal : BVAED can effectively bind heavy metals from contaminated water sources, facilitating their removal and reducing environmental toxicity.

Case Study 1: Synthesis of Metal Chelates

A study demonstrated the synthesis of iron chelates using BVAED, highlighting its effectiveness in promoting plant growth under chlorotic conditions. The chelates formed were shown to significantly improve iron availability in alkaline soils, which are typically problematic for plant growth.

Case Study 2: Development of Drug Delivery Hydrogels

Research focused on embedding BVAED into polymeric hydrogels for controlled drug release applications. The study reported that hydrogels containing BVAED exhibited enhanced mechanical strength and drug encapsulation efficiency compared to conventional hydrogels.

Case Study 3: HPLC Analysis Method Development

A novel HPLC method was developed utilizing BVAED as a stationary phase modifier, resulting in improved resolution and separation efficiency for complex organic mixtures. This method was validated against standard protocols, demonstrating its reliability for analytical applications.

Mechanism of Action

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is similar to other bis(vinylsulfonyl) compounds such as Bis(vinylsulfonyl)urea and Bis(vinylsulfonyl)ethanol. it is unique in its ability to form stable cross-links and its versatility in various chemical reactions. The comparison with these compounds highlights its distinct advantages in terms of reactivity and application potential.

Comparison with Similar Compounds

  • Bis(vinylsulfonyl)urea

  • Bis(vinylsulfonyl)ethanol

  • Bis(vinylsulfonyl)benzene

Biological Activity

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₄H₁₈N₂O₄S₂
  • Molecular Weight : 342.43 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to significant cellular effects. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered cell proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can trigger apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes
ROS GenerationIncreases oxidative stress in treated cells

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against several pathogens. The compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cells :
    In vitro experiments were conducted on various cancer cell lines, including breast and lung cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM. Mechanistic studies revealed that this compound activates apoptotic pathways through ROS generation and mitochondrial dysfunction.
  • Enzyme Inhibition Studies :
    The compound was tested for its ability to inhibit specific metabolic enzymes involved in tumor growth. Results indicated that this compound effectively inhibited lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway, thereby reducing energy production in cancer cells.

Q & A

Q. What are the standard synthetic routes for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine, and how is its purity validated?

  • Methodology : The compound is typically synthesized via multi-step reactions involving ethylenediamine derivatives and vinyl sulfonyl groups. For example, analogous ethylenediamine-based ligands (e.g., salen derivatives) are prepared by Schiff base condensation between amines and aldehydes/ketones . Characterization includes 1H-NMR to confirm structural integrity (e.g., chemical shifts for vinyl sulfonyl protons at δ 6.2–6.8 ppm) and HPLC for purity assessment (≥98% by total nitrogen analysis) .

Q. Which spectroscopic techniques are critical for analyzing its metal-binding properties?

  • Methodology : UV-Vis spectrophotometry is used to study metal complexation. For instance, Co(II)-salen complexes show absorption maxima at 410 nm under pH 6.0, a method adaptable to this compound . FT-IR identifies shifts in sulfonyl (S=O) and amine (N-H) stretches upon metal coordination .

Q. What are its primary applications in materials science research?

  • Applications :
  • Polymer crosslinking : The vinyl sulfonyl groups participate in Michael addition reactions with thiols or amines, forming stable polymer networks (e.g., poly(amidoamine) hydrogels) .
  • Metal extraction : Similar ethylenediamine derivatives act as ligands for noble metals (Pd²⁺, Au³⁺) via solvent extraction or membrane carriers .

Advanced Research Questions

Q. How can experimental design optimize its role in pH-sensitive polymer crosslinking?

  • Experimental Design :
  • pH titration : Monitor crosslinking efficiency (e.g., gelation time) across pH 4–9, as sulfonyl reactivity varies with protonation .
  • Kinetic studies : Use rheometry to measure storage modulus (G’) over time, correlating with crosslink density .
  • Contradiction resolution : If crosslinking fails at high pH, investigate competing hydrolysis of vinyl sulfonyl groups via LC-MS .

Q. How do solvent polarity and temperature affect its efficacy in metal ion extraction?

  • Methodology :
  • Solvent screening : Test extraction efficiency in polar (water) vs. non-polar (toluene) solvents. For example, Au³⁺ extraction by salen derivatives is optimal in chloroform due to ligand hydrophobicity .
  • Thermodynamic analysis : Calculate ΔH and ΔS via van’t Hoff plots using extraction data at 25–60°C .

Q. What strategies resolve contradictions in spectroscopic data during metal complexation studies?

  • Data Analysis :
  • Job’s plot vs. mole ratio method : Use both to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios). Discrepancies may arise from secondary equilibria, requiring ESI-MS to confirm dominant species .
  • X-ray crystallography : Resolve ambiguous NMR/UV-Vis data by solving the crystal structure of the metal complex (e.g., tetracyclic bis(aminal) derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine

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